An In-Depth Technical Guide to tert-Butyl azetidine-3-carboxylate acetate
An In-Depth Technical Guide to tert-Butyl azetidine-3-carboxylate acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl azetidine-3-carboxylate acetate, a critical building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular formula and weight, and provide detailed protocols for its synthesis, characterization, and purification. The guide will explore the rationale behind utilizing the acetate salt form and highlight its applications in drug discovery, supported by examples of its incorporation into advanced pharmaceutical candidates. This document is intended to serve as an authoritative resource, combining theoretical principles with practical, field-proven insights to empower researchers in their synthetic and drug development endeavors.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer distinct advantages over more common, flexible aliphatic chains or larger heterocyclic systems.[2][3] These features can enhance metabolic stability, improve binding affinity to biological targets, and increase aqueous solubility—key determinants of a successful drug candidate.
Among the diverse array of functionalized azetidines, tert-Butyl azetidine-3-carboxylate serves as a particularly versatile intermediate. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The secondary amine of the azetidine ring, however, is often reactive and can be challenging to handle in its free base form, which may be an unstable or hygroscopic oil. The formation of a salt, such as the acetate salt, is a common and effective strategy to improve the compound's physical properties, rendering it a stable, crystalline solid that is easier to handle, weigh, and store.[4]
Molecular Identification and Physicochemical Properties
Accurate identification and characterization are paramount for ensuring the quality and reliability of starting materials in a synthetic workflow. tert-Butyl azetidine-3-carboxylate acetate is the salt formed between the basic azetidine nitrogen of tert-butyl azetidine-3-carboxylate and acetic acid.
Molecular Formula and Weight
The fundamental molecular attributes of the compound are summarized below. These values are derived from the combination of the free base (tert-butyl azetidine-3-carboxylate) and acetic acid.
| Attribute | Value | Source(s) |
| Chemical Name | tert-Butyl azetidine-3-carboxylate acetate | [4][5] |
| CAS Number | 1236144-52-7 | [4][5][6] |
| Molecular Formula | C10H19NO4 | [4][6] |
| Molecular Weight | 217.26 g/mol | [4][6] |
| Formula of Free Base | C8H15NO2 | [7] |
| Molecular Wt. of Free Base | 157.21 g/mol | [7] |
Note: The molecular formula C10H19NO4 represents the combination of the free base (C8H15NO2) and acetic acid (C2H4O2).[5]
Spectroscopic Data (Typical)
For a self-validating protocol, researchers must confirm the identity and purity of the material. Below are typical spectroscopic data points:
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include the tert-butyl singlet (~1.5 ppm), the azetidine ring protons (multiplets between 3.5-4.5 ppm), a broad singlet for the ammonium proton, and a singlet for the acetate methyl group (~1.9-2.1 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the tert-butyl group, the -C(CH₃)₃ carbons, the carbonyl carbon of the ester, the azetidine ring carbons, and the carbonyl and methyl carbons of the acetate counter-ion.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would be dominated by the molecular ion of the free base [M+H]⁺ at m/z 158.12.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C=O stretching for the ester and carboxylate, and N-H stretching for the ammonium salt.
Synthesis and Purification Workflow
The synthesis of tert-butyl azetidine-3-carboxylate acetate involves the initial preparation of the free base followed by salt formation.
Synthesis of the Free Base
The parent compound, tert-butyl azetidine-3-carboxylate, can be synthesized via several routes. A common approach involves the protection and subsequent modification of a precursor like 1-benzylazetidin-3-ol.[8] A generalized workflow is as follows:
-
N-Protection: The nitrogen of a suitable azetidine precursor is often protected, for example, with a benzyl group.
-
Functional Group Manipulation: The functional group at the 3-position is converted to the carboxylic acid, which is then esterified.
-
Deprotection: The N-protecting group is removed (e.g., hydrogenolysis for a benzyl group) to yield the free base.[8]
Formation of the Acetate Salt
Causality: The free base of tert-butyl azetidine-3-carboxylate can be difficult to purify and handle as it may be an oil or a low-melting solid. Converting it to the acetate salt typically induces crystallization, providing a stable, free-flowing solid. This process also serves as an effective purification step, as impurities often remain in the mother liquor.
Protocol:
-
Dissolve the crude tert-butyl azetidine-3-carboxylate free base in a suitable solvent such as ethyl acetate or tert-butyl acetate.[9]
-
Add one molar equivalent of glacial acetic acid dropwise while stirring.
-
Stir the mixture at room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, cooling the mixture or adding a non-polar co-solvent (e.g., hexanes) can promote crystallization.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Caption: General workflow for synthesis and salt formation.
Applications in Drug Discovery and Development
The azetidine-3-carboxylate scaffold is a valuable building block for introducing conformational rigidity and a polar center into a molecule. Its derivatives have been explored in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
-
Scaffold for Lead Optimization: The secondary amine provides a convenient handle for further functionalization, allowing chemists to explore the chemical space around a lead compound. The constrained nature of the ring helps in locking in specific conformations, which can be crucial for optimizing receptor binding.
-
Bioisostere: The azetidine ring can act as a bioisostere for other groups, such as piperidine or pyrrolidine rings, offering a different vector for substituents and altering the molecule's physicochemical properties.
-
Approved Drugs: Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[1] Examples include Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor).[1]
-
Novel Therapeutics: Research continues to uncover new applications. For instance, novel azetidine amides have been developed as potent small-molecule STAT3 inhibitors for potential use in cancer therapy.[10]
Key Experimental Protocols
Protocol 1: Quality Control (QC) of the Acetate Salt
Trustworthiness: This protocol ensures the material meets the required standards of identity and purity before use in subsequent, often costly, synthetic steps.
-
Appearance: Visually inspect the material. It should be a white to off-white crystalline solid.
-
Solubility: Test solubility in common laboratory solvents (e.g., water, methanol, dichloromethane). The salt form is typically more soluble in polar solvents than the free base.
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the spectrum and integrate the key signals.
-
Validation: The integral ratio of the tert-butyl protons (9H) to the acetate methyl protons (3H) should be approximately 3:1. The absence of significant unidentifiable peaks indicates high purity.
-
-
HPLC-MS Analysis:
-
Prepare a dilute solution (~1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Inject onto a reverse-phase C18 column.
-
Validation: The HPLC chromatogram should show a single major peak (>98% area). The mass spectrum should confirm the presence of the free base cation at the expected m/z.
-
Protocol 2: In-situ Free-Basing and N-Acylation
Expertise: This protocol describes a common follow-up reaction. Converting the stable acetate salt back to the reactive free base in situ for immediate use is an efficient workflow.
Caption: Workflow for in-situ free-basing and acylation.
-
Reaction Setup: To a stirred solution of tert-butyl azetidine-3-carboxylate acetate (1.0 eq) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq).
-
Causality: The added base neutralizes the acetic acid, liberating the nucleophilic secondary amine of the azetidine (the free base). Using a slight excess ensures complete neutralization.
-
-
Stirring: Stir the mixture for 15-30 minutes at 0 °C.
-
Acylation: Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.05 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, perform a standard aqueous workup to remove the ammonium salt byproduct and excess reagents. Purify the crude product by column chromatography.
-
Self-Validation: The final purified product should be characterized by NMR and MS to confirm the structure and purity of the N-acylated product.
-
Conclusion
tert-Butyl azetidine-3-carboxylate acetate is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined molecular structure and favorable physical properties, conferred by its salt form, make it a reliable and versatile building block. By understanding its synthesis, characterization, and reactivity, researchers can confidently incorporate this valuable scaffold into complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.
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